3-Ditert-butylphosphanylbenzoic acid;hydrobromide
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Overview
Description
3-Ditert-butylphosphanylbenzoic acid;hydrobromide is a chemical compound with the molecular formula C15H23O2P·HBr. It is known for its unique structure, which includes a phosphanyl group attached to a benzoic acid moiety, and is often used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ditert-butylphosphanylbenzoic acid;hydrobromide typically involves the reaction of 3-Ditert-butylphosphanylbenzoic acid with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Ditert-butylphosphanylbenzoic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylbenzoic acid derivatives.
Scientific Research Applications
3-Ditert-butylphosphanylbenzoic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Ditert-butylphosphanylbenzoic acid;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form strong bonds with metal ions, influencing various biochemical pathways. The hydrobromide component can also participate in ionic interactions, enhancing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar in structure but lacks the phosphanyl group.
Hydrobromic acid: Shares the hydrobromide component but differs significantly in structure and reactivity
Uniqueness
3-Ditert-butylphosphanylbenzoic acid;hydrobromide is unique due to its combination of a phosphanyl group and a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various specialized applications where other compounds may not be as effective .
Properties
CAS No. |
55454-53-0 |
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Molecular Formula |
C15H24BrO2P |
Molecular Weight |
347.23 g/mol |
IUPAC Name |
3-ditert-butylphosphanylbenzoic acid;hydrobromide |
InChI |
InChI=1S/C15H23O2P.BrH/c1-14(2,3)18(15(4,5)6)12-9-7-8-11(10-12)13(16)17;/h7-10H,1-6H3,(H,16,17);1H |
InChI Key |
ITBFAPILIYHWSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC(=C1)C(=O)O)C(C)(C)C.Br |
Origin of Product |
United States |
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